molecular formula C15H16ClN3S B7799220 Toluidine Blue CAS No. 37251-80-2

Toluidine Blue

Cat. No.: B7799220
CAS No.: 37251-80-2
M. Wt: 305.8 g/mol
InChI Key: GEDVVYWLPUPJJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Toluidine Blue is synthesized through a series of chemical reactions involving the condensation of ortho-toluidine with sulfur and subsequent oxidation. The process typically involves the following steps:

    Condensation: Ortho-toluidine is condensed with sulfur to form a thiazine ring.

    Oxidation: The intermediate product is then oxidized to form the final dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Toluidine Blue undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromate ions in acidic conditions.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Scientific Research Applications

Toluidine Blue has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Toluidine Blue is often compared with other thiazine dyes such as Methylene Blue and Azure B. While all these dyes share similar staining properties, this compound is unique in its metachromatic properties and its ability to stain a wide range of acidic tissue components .

Conclusion

This compound is a versatile dye with significant applications in histology, microbiology, medicine, and industry. Its unique chemical properties and ability to selectively stain acidic tissue components make it an invaluable tool in scientific research and clinical diagnostics.

Properties

IUPAC Name

(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;chloride
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InChI

InChI=1S/C15H15N3S.ClH/c1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13;/h4-8,16H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDVVYWLPUPJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3S
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DSSTOX Substance ID

DTXSID9048728
Record name Tolonium chloride
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Molecular Weight

305.8 g/mol
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Physical Description

Dark green solid; [Merck Index] Dark green powder; [Sigma-Aldrich MSDS]
Record name Tolonium chloride
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CAS No.

92-31-9
Record name Tolonium chloride [INN]
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Record name Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl-, chloride (1:1)
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Record name TOLONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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